Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride
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Overview
Description
Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride is a complex chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a manganese ion coordinated with a porphyrin ring substituted with methylpyridinium groups. The presence of the manganese ion in the +3 oxidation state imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride typically involves the following steps:
Preparation of the Porphyrin Ring: The porphyrin ring is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Substitution with Methylpyridinium Groups: The porphyrin ring is then reacted with methylpyridine to introduce the methylpyridinium groups at the 5, 10, 15, and 20 positions.
Coordination with Manganese Ion: The substituted porphyrin is then treated with a manganese salt, such as manganese chloride, under controlled conditions to coordinate the manganese ion with the porphyrin ring.
Formation of the Pentachloride Salt: Finally, the compound is converted to its pentachloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The manganese ion can undergo redox reactions, switching between different oxidation states.
Substitution Reactions: The methylpyridinium groups can participate in substitution reactions with other nucleophiles.
Coordination Reactions: The porphyrin ring can coordinate with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of manganese, while substitution reactions may result in the replacement of methylpyridinium groups with other functional groups.
Scientific Research Applications
Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Studied for its potential role in mimicking the activity of natural enzymes, such as superoxide dismutase.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in photodynamic therapy.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride involves its ability to undergo redox reactions and coordinate with other molecules. The manganese ion can accept and donate electrons, making it an effective catalyst in various chemical reactions. Additionally, the porphyrin ring can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Manganese(3+);5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin: Similar structure but with sulfonate groups instead of methylpyridinium groups.
Iron(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin: Similar structure but with an iron ion instead of manganese.
Cobalt(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin: Similar structure but with a cobalt ion instead of manganese.
Uniqueness
The uniqueness of Manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride lies in its specific combination of a manganese ion with methylpyridinium-substituted porphyrin. This unique structure imparts distinct redox properties and potential biological activities that are not observed in similar compounds with different metal ions or substituents.
Properties
Molecular Formula |
C44H38Cl5MnN8+2 |
---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;pentachloride |
InChI |
InChI=1S/C44H37N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3,(H,45,46,47,48);5*1H;/q+3;;;;;;+3/p-4 |
InChI Key |
AXXWTNJTWIUVSH-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
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